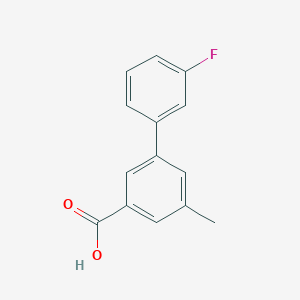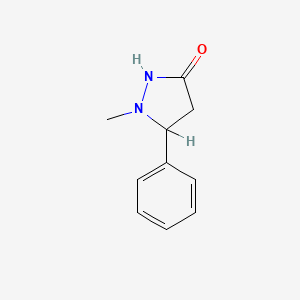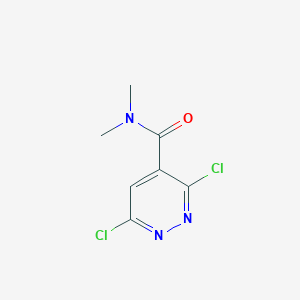
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a nitro group, and a trifluoromethylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the nitro group, and the attachment of the trifluoromethylsulfonyl group. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: The attachment of the trifluoromethylsulfonyl group can be achieved using reagents like trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the trifluoromethylsulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate: Lacks the trifluoromethylsulfonyl group.
Methyl 2-(4-chlorophenyl)-6-nitro-5-{[(trifluoromethyl)sulfonyl]oxy}-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is unique due to the presence of both the nitro group and the trifluoromethylsulfonyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H9F4NO8S |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
methyl 2-(4-fluorophenyl)-6-nitro-5-(trifluoromethylsulfonyloxy)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H9F4NO8S/c1-28-16(23)14-10-6-13(30-31(26,27)17(19,20)21)11(22(24)25)7-12(10)29-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3 |
Clé InChI |
LJLNXZMNSYYDKD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetonitrile](/img/structure/B8479707.png)













